molecular formula C12H9FO4 B10894160 4-acetyl-5-(4-fluorophenyl)-3-hydroxyfuran-2(5H)-one

4-acetyl-5-(4-fluorophenyl)-3-hydroxyfuran-2(5H)-one

Cat. No.: B10894160
M. Wt: 236.19 g/mol
InChI Key: QOYXNQBPUVQZKY-UHFFFAOYSA-N
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Description

4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of furanones, which are characterized by a furan ring fused with other functional groups. The presence of an acetyl group, a fluorophenyl group, and a hydroxy group in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation of 4-fluorobenzaldehyde with acetylacetone, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol to facilitate the condensation reaction. The cyclization step may involve acidic or basic conditions to form the furanone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of different derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alcohols.
  • Substitution products vary depending on the electrophile used, leading to halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-Acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone involves its interaction with various molecular targets. The presence of the hydroxy and acetyl groups allows it to form hydrogen bonds and interact with enzymes or receptors. The fluorophenyl group enhances its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-Acetyl-5-(4-chlorophenyl)-3-hydroxy-2(5H)-furanone
  • 4-Acetyl-5-(4-bromophenyl)-3-hydroxy-2(5H)-furanone
  • 4-Acetyl-5-(4-methylphenyl)-3-hydroxy-2(5H)-furanone

Comparison: Compared to its analogs, 4-acetyl-5-(4-fluorophenyl)-3-hydroxy-2(5H)-furanone is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size allow it to form strong bonds and enhance the compound’s metabolic stability, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula

C12H9FO4

Molecular Weight

236.19 g/mol

IUPAC Name

3-acetyl-2-(4-fluorophenyl)-4-hydroxy-2H-furan-5-one

InChI

InChI=1S/C12H9FO4/c1-6(14)9-10(15)12(16)17-11(9)7-2-4-8(13)5-3-7/h2-5,11,15H,1H3

InChI Key

QOYXNQBPUVQZKY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)OC1C2=CC=C(C=C2)F)O

Origin of Product

United States

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